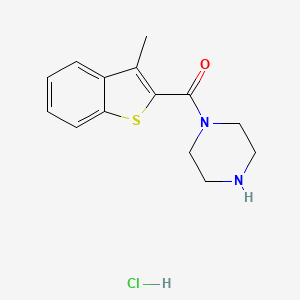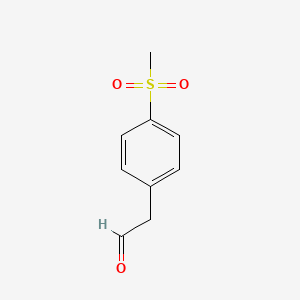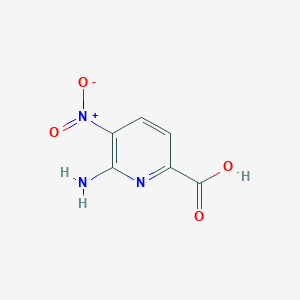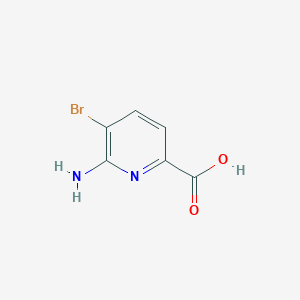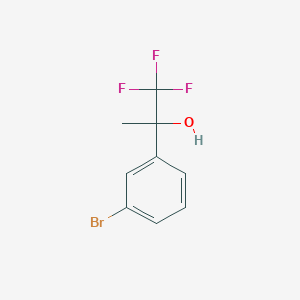
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
概要
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Computational methods can also be used to predict these properties .科学的研究の応用
Enzymatic Resolution and Synthetic Applications
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol and related compounds have been studied for their applications in synthetic chemistry. For instance, Shimizu et al. (1996) explored the lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, showcasing its conversion to 1,1,1-trifluoro-2,3-epoxypropane, an important synthetic intermediate (Shimizu, Sugiyama, & Fujisawa, 1996).
NMR Studies for Protein Conformations
In a study by Ye et al. (2015), the sensitivity of various trifluoromethyl tags, including 3-bromo-1,1,1-trifluoropropan-2-ol, in 19F NMR studies was investigated. This research is significant for understanding protein conformations and states (Ye et al., 2015).
Synthesis of Trifluoromethyl Ketones
Rayo et al. (2010) developed an environmentally friendly method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols, which are precursors to trifluoromethyl ketones, potent inhibitors in various biochemical applications (Rayo et al., 2010).
Applications in Nucleosides and Phosphonates
Jansa et al. (2011) reported an optimized procedure for preparing acyclic nucleosides and nucleoside phosphonates with a trifluoromethyl group. This highlights the use of trifluoromethylated compounds in pharmaceutical research (Jansa et al., 2011).
Antipathogenic Activity of Derivatives
The study by Limban et al. (2011) on the synthesis and antipathogenic activity of new thiourea derivatives, including those with trifluorophenyl groups, underscores the potential of such compounds in developing antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Heterocycles and Aliphatic Compounds
Lui et al. (1998) utilized 3-bromo-1,1,1-trifluoroacetone, a closely related compound, in synthesizing various trifluoromethylated heterocycles and aliphatic compounds, demonstrating the versatility of these fluorinated building blocks (Lui, Marhold, & Rock, 1998).
Molecular Dynamics Simulations
Fioroni et al. (2003) conducted molecular dynamics simulations on 1,1,1-trifluoro-propan-2-ol, a related compound, to understand the influence of trifluoromethyl groups on its miscibility with water. This research provides insights into the physicochemical properties of fluorinated molecules (Fioroni, Burger, Mark, & Roccatano, 2003).
Safety And Hazards
特性
IUPAC Name |
2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-3-2-4-7(10)5-6/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFHTONABRSTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

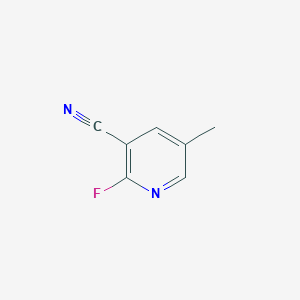
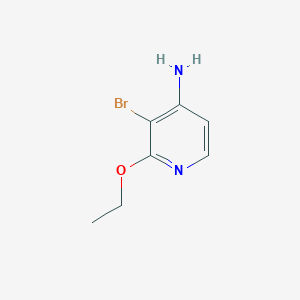
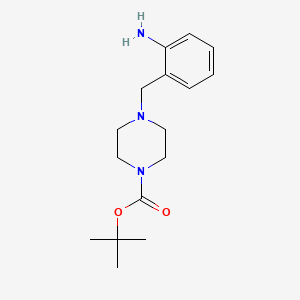
![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)
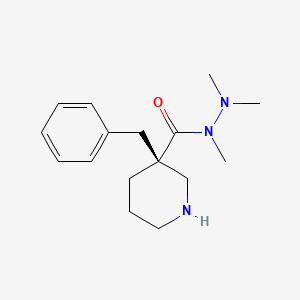
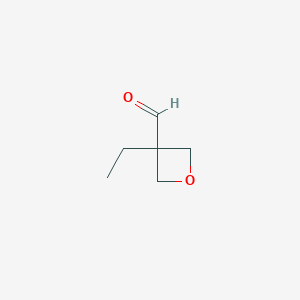
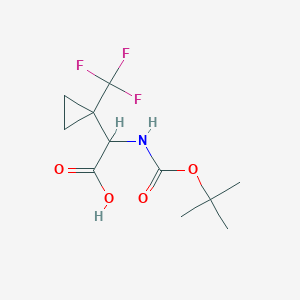
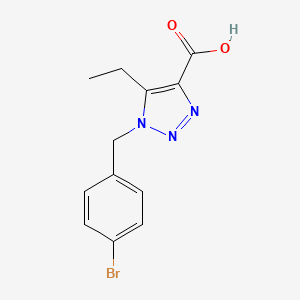
![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
